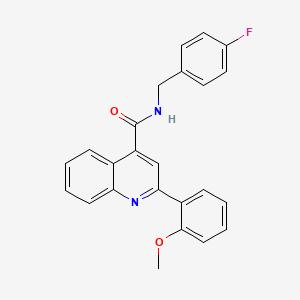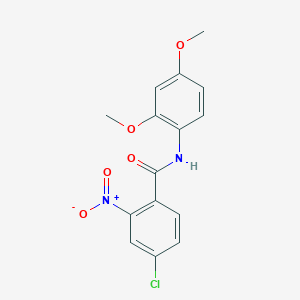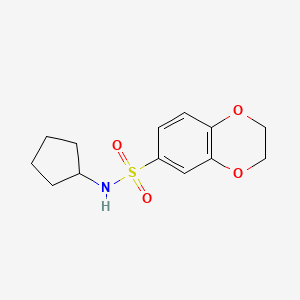
2-methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-7,8-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-7,8-diyl diacetate is a synthetic compound that has been the subject of extensive research in the scientific community. This compound is commonly referred to as MOC-DAA and has been found to have potential applications in various fields, including medicinal chemistry, drug development, and material science.
Mecanismo De Acción
The mechanism of action of MOC-DAA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. This leads to a reduction in inflammation and oxidative damage, which can help prevent the development of various diseases.
Biochemical and Physiological Effects:
MOC-DAA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. In addition, MOC-DAA has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MOC-DAA is its potential as a therapeutic agent for a wide range of diseases. Additionally, MOC-DAA is relatively easy to synthesize and is stable under a wide range of conditions. However, one of the limitations of MOC-DAA is its relatively low solubility in water, which can make it difficult to administer in certain applications.
Direcciones Futuras
There are many potential future directions for research on MOC-DAA. One area of interest is the development of new synthetic methods for producing MOC-DAA and related compounds. Additionally, further studies are needed to fully elucidate the mechanism of action of MOC-DAA and to identify its potential therapeutic applications in various diseases. Finally, studies are needed to further explore the biochemical and physiological effects of MOC-DAA and to identify any potential adverse effects.
Métodos De Síntesis
MOC-DAA can be synthesized through a multi-step process that involves the reaction of 4-hydroxycoumarin with phenylhydrazine to form 4-phenyl-3-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one. This intermediate is then reacted with acetic anhydride and a catalyst to form the final product, MOC-DAA.
Aplicaciones Científicas De Investigación
MOC-DAA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, MOC-DAA has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[8-acetyloxy-2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)chromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c1-13-20(16-11-24-25(12-16)17-7-5-4-6-8-17)21(28)18-9-10-19(30-14(2)26)23(22(18)29-13)31-15(3)27/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHACNVPYUOKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)C)OC(=O)C)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)
![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)

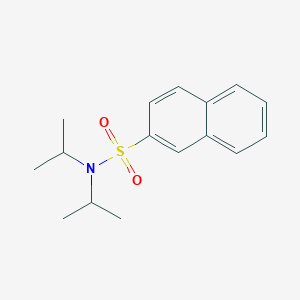
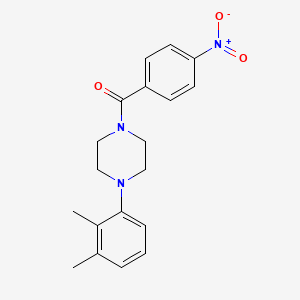

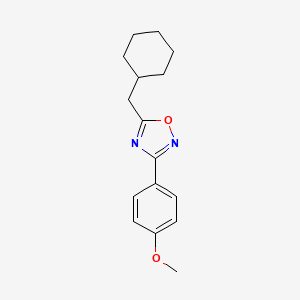
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)
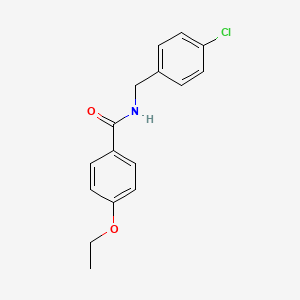
![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)
